N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea
Overview
Scientific Research Applications
Analytical Chemistry Applications
N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been employed in analytical chemistry, particularly in qualitative analysis. For instance, it is used to eliminate the interference of various ions like Ag+, Pt2+, Pd2+ in the identification of Zn2+ and the interference of Hg2+, Au3+ in the identification of Ba2+ (Xiao Chuan, 2000). Another study demonstrated its use in identifying Sr2+ by eliminating the interference of Ag+, Au3+, Hg2+ (Han Jiao-li, 2002).
Organocatalysis
In organocatalysis, derivatives of this compound are significant. They are used to activate substrates and stabilize developing charges in transition states through hydrogen bonding. This capability has led to its extensive use in promoting organic transformations (Zhiguo Zhang, Z. Bao, Huabin Xing, 2014). Its variations, such as N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, are crucial in catalyst development for various reactions, including acetalization (Mike Kotke, P. Schreiner, 2006) and Michael addition reactions (Eddy I. Jiménez et al., 2016).
Corrosion Inhibition
Thiourea derivatives, including this compound, have been investigated for their role in corrosion inhibition. They are particularly effective in reducing the corrosion rate of metals such as copper in acidic environments (M. N. Desai, S. S. Rana, 1973), as well as inhibiting the corrosion of stainless steel in sulfuric acid solutions (I. Singh, 1993).
Material Science
In material science, this compound derivatives have been synthesized and applied as multifunctional additives in rubber, improving curing and antioxidative properties of composites (Yangkun Sun et al., 2019).
Synthesis of Azaheterocycles
This compound has been used in the synthesis of azaheterocycles, which have potential biological properties. For instance, electrophilic cyclization of N-alkenylthioureas, including this compound, leads to the formation of various azaheterocycles (M. Povidaichyk, M. Onysko, 2022).
Future Directions
properties
IUPAC Name |
1-prop-2-enyl-3-[3-(trifluoromethyl)phenyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2S/c1-2-6-15-10(17)16-9-5-3-4-8(7-9)11(12,13)14/h2-5,7H,1,6H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERKUUFIHDIPNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401838 | |
Record name | N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
331-37-3 | |
Record name | NSC104479 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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